9H-Carbazole-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

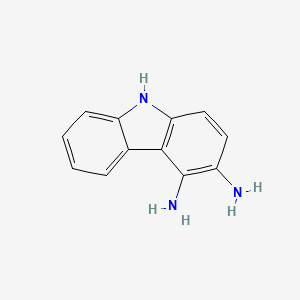

9H-Carbazole-3,4-diamine (CAS: 866359-92-4) is a carbazole derivative with the molecular formula C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol . Its structure features a tricyclic aromatic system with two amine groups at the 3- and 4-positions of the carbazole core (Figure 1). Carbazole derivatives are renowned for their pharmacological and materials science applications, including antimicrobial, anticancer, and optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-3,4-diamine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce amino groups at the 3 and 4 positions . This method involves the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different electronic, photophysical, and biological properties .

Scientific Research Applications

Scientific Research Applications

The applications of 9H-Carbazole-3,4-diamine span multiple disciplines:

1. Organic Electronics:

- Hole Transport Material: The compound serves as an efficient hole transport material (HTM) in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). Its electron-donating amine groups contribute to its effectiveness in these applications.

- Photovoltaic Devices: Research indicates that this compound enhances the efficiency of photovoltaic devices due to its favorable charge transport properties.

2. Medicinal Chemistry:

- Anticancer Activity: Studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, certain derivatives have shown promising results against melanoma cells by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

3. Coordination Chemistry:

- Ligand Formation: In coordination chemistry, this compound can act as a ligand that forms stable complexes with various metal ions. This property is valuable for synthesizing new materials with tailored electronic properties .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a derivative of this compound on melanoma cells. The results showed that the compound inhibited cell growth significantly by promoting apoptosis through caspase activation. In vivo experiments confirmed reduced tumor growth without toxic effects on normal tissues .

Case Study 2: Organic Photovoltaics

Research demonstrated that incorporating this compound into organic photovoltaic devices improved their efficiency. The compound's ability to facilitate charge transport was linked to enhanced energy conversion rates compared to devices lacking this material.

Mechanism of Action

The mechanism of action of 9H-Carbazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby modulating various cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The biological and physicochemical properties of carbazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

- Substituent Position : The 3,4-diamine configuration in this compound distinguishes it from derivatives like CBL0137 (3,6-diketone) and 3,6-Diiodo-9H-carbazole. This positional difference critically impacts electronic properties and biological target interactions. For example, CBL0137's 3,6-diketone groups enhance its DNA-binding and FACT complex inhibition, enabling antitumor activity , whereas the 3,4-diamine groups may favor hydrogen bonding with microbial enzymes .

- Electron-Withdrawing vs. Electron-Donating Groups : Iodo and bromo substituents (e.g., in 3,6-Diiodo-9H-carbazole) increase molecular planarity and electron deficiency, making them suitable for optoelectronic applications . In contrast, amine groups in this compound enhance solubility and reactivity in biological systems.

Key Findings :

- Antimicrobial Activity : this compound derivatives exhibit potent antibacterial effects against S. aureus and E. coli, outperforming alkyl- or halogen-substituted carbazoles. This is attributed to the amine groups' ability to disrupt bacterial membranes or enzyme function .

- Anticancer Mechanisms : CBL0137 operates through chromatin destabilization and stress response pathway activation , whereas DNA intercalators like IC1 (a purine diamine) rely on planar aromatic systems to insert between DNA base pairs . The 3,4-diamine carbazole lacks the extended planar structure required for intercalation, suggesting alternative mechanisms.

Biological Activity

9H-Carbazole-3,4-diamine is a member of the carbazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Overview of Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Potential as an acetylcholinesterase (AChE) inhibitor, indicating possible use in treating neurodegenerative diseases.

Antimicrobial Activity

Research has shown that carbazole derivatives possess notable antimicrobial properties. For instance, a study by Surendiran et al. reported that several carbazole derivatives exhibited moderate to good antibacterial activities at concentrations around 25 µg/mL compared to standard drugs like ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL | |

| Candida albicans | 75 µg/mL |

These findings indicate that this compound and its derivatives are promising candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A review highlighted that carbazole derivatives showed moderate to good activity against several cancer cell lines, including lung and colon cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of carbazole derivatives on different cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and Calu1 (lung carcinoma).

- Results : The compound exhibited an IC50 value of 2.5 nM against Calu1 cells, indicating potent anticancer activity .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymes : As an AChE inhibitor, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission—relevant for Alzheimer's disease treatment.

- Induction of Apoptosis : Studies suggest that carbazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

- Antioxidant Properties : Some studies indicate that carbazole compounds may exhibit antioxidative effects, which can contribute to their neuroprotective capabilities .

Neuroprotective Effects

The neuroprotective potential of this compound has been linked to its ability to inhibit AChE and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 0.073 µM |

| Butyrylcholinesterase (BChE) | 0.050 µM |

These findings suggest that this compound could be a valuable lead in developing treatments for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Carbazole-3,4-diamine, and what methodological considerations are critical for success?

- Answer : Synthesis typically involves functionalization of the carbazole core. Key approaches include:

- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling of halogenated carbazole precursors (e.g., 3,4-dibromo-9H-carbazole) with ammonia or protected amines. Catalyst systems like Pd(PPh₃)₄ with ligands (e.g., Xantphos) enhance yield .

- Reductive Amination : Reduction of nitro groups at positions 3 and 4 using H₂/Pd-C or NaBH₄, following nitration of the carbazole backbone.

- Direct Substitution : Reacting 3,4-dihalo-carbazoles with ammonia under high-temperature, high-pressure conditions.

Methodological Considerations :

- Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

- Monitor reaction progress using TLC (ethyl acetate/hexane systems) .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify amine protons (δ 4.5–5.5 ppm) and aromatic carbons. Use DMSO-d₆ to resolve NH₂ signals .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) provides bond lengths and angles, critical for confirming regiochemistry (e.g., C-N bond distances ~1.35–1.40 Å) .

- FT-IR Spectroscopy : NH₂ stretching vibrations (3350–3450 cm⁻¹) and aromatic C=C stretches (1600–1450 cm⁻¹) .

Table 1 : Typical Characterization Data for Carbazole Derivatives

| Technique | Key Parameters | Reference |

|---|---|---|

| XRD | Space group P2₁/c, R factor < 0.05 | |

| DFT (B3LYP) | HOMO-LUMO gap ~4.2 eV | |

| ¹H NMR (DMSO-d₆) | NH₂: δ 5.2 ppm (broad) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; NH₂ groups may release amines under acidic conditions .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between predicted and experimental spectroscopic data for this compound derivatives?

- Answer :

- DFT Optimization : Use B3LYP/6-311+G(d,p) to model molecular geometry. Compare calculated IR/NMR spectra with experimental data to identify discrepancies (e.g., NH₂ vibration shifts due to solvent effects) .

- Solvent Correction : Apply PCM (Polarizable Continuum Model) to account for solvent interactions in DFT simulations .

- Case Study : For 3,6-diiodo-9H-carbazole, DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with UV-Vis data after solvent adjustments .

Q. What experimental design strategies improve yields in cross-coupling reactions involving this compound precursors?

- Answer :

- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance in Buchwald-Hartwig amination .

- Solvent Optimization : Use mixed solvents (e.g., 1,4-dioxane/water) to enhance solubility of halogenated intermediates .

- Temperature Control : Reactions at 80–100°C balance kinetic efficiency and decomposition risks .

Q. How do electronic properties of this compound influence its efficacy in organic electronic devices?

- Answer :

- HOMO-LUMO Engineering : NH₂ groups lower the LUMO via electron donation, enhancing electron injection in OLEDs .

- Device Integration : In bilayer OLEDs, 9H-carbazole derivatives act as hole-transport layers (HTLs) due to high hole mobility (~10⁻⁴ cm²/V·s) .

- Stability Testing : Expose films to UV-Vis radiation (1000 cd/m² for 100 hrs) to assess degradation; carbazole diamines show <5% efficiency loss .

Q. What synthetic challenges arise in functionalizing this compound for anion transport applications?

- Answer :

- Regioselectivity : Competing reactions at NH₂ sites require protecting groups (e.g., Boc) during alkylation/arylation .

- Anion Binding : Introduce thiourea or squaramide moieties to the carbazole core via SNAr reactions; monitor binding constants (Ka) via UV-Vis titration .

- Case Study : Benzimidazolyl-carbazole derivatives achieved Cl⁻ transport rates of 10⁴ ions/s in lipid bilayers .

Properties

CAS No. |

866359-92-4 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

9H-carbazole-3,4-diamine |

InChI |

InChI=1S/C12H11N3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,15H,13-14H2 |

InChI Key |

NKHRFWGIVAKAMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.